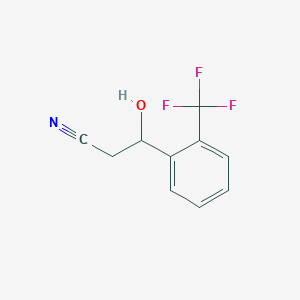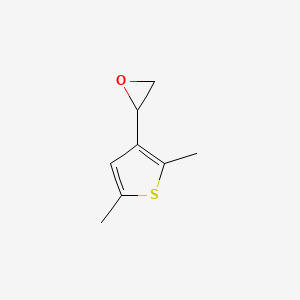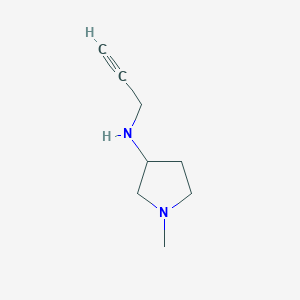
1-methyl-N-(prop-2-yn-1-yl)pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-N-(prop-2-yn-1-yl)pyrrolidin-3-amine is a nitrogen-containing heterocyclic compound It features a pyrrolidine ring substituted with a methyl group at the nitrogen atom and a prop-2-yn-1-yl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-(prop-2-yn-1-yl)pyrrolidin-3-amine can be achieved through several methods. One common approach involves the N-alkylation of pyrrolidine derivatives with propargyl bromide in the presence of a base such as sodium hydroxide under phase-transfer catalysis . Another method includes the use of transition metal-catalyzed carbocyclization of N-allyl-substituted 2-alkynylamines with Et2Zn, which is regio- and stereoselective .
Industrial Production Methods: Industrial production of this compound may involve large-scale N-alkylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-N-(prop-2-yn-1-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation with molecular oxygen to form corresponding formamides.
Substitution: The Sandmeyer reaction for the synthesis of exo-halomethylene bicyclic pyridones.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, visible light, and photosensitizers.
Substitution: Copper catalysts, molecular oxygen, and specific solvents.
Major Products:
Oxidation: Formamides.
Substitution: Bicyclic pyridones.
Wissenschaftliche Forschungsanwendungen
1-Methyl-N-(prop-2-yn-1-yl)pyrrolidin-3-amine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-methyl-N-(prop-2-yn-1-yl)pyrrolidin-3-amine involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The compound may act as a ligand, modulating the activity of these targets through binding and subsequent conformational changes. The exact pathways and molecular interactions are subject to ongoing research .
Vergleich Mit ähnlichen Verbindungen
1-(Prop-2-yn-1-yl)pyrrolidin-2-one: Shares the prop-2-yn-1-yl group but differs in the ring structure.
N-(Prop-2-yn-1-yl)pyridin-2-amines: Similar in having the prop-2-yn-1-yl group but with a pyridine ring.
Uniqueness: 1-Methyl-N-(prop-2-yn-1-yl)pyrrolidin-3-amine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H14N2 |
|---|---|
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
1-methyl-N-prop-2-ynylpyrrolidin-3-amine |
InChI |
InChI=1S/C8H14N2/c1-3-5-9-8-4-6-10(2)7-8/h1,8-9H,4-7H2,2H3 |
InChI-Schlüssel |
PGRLLAJSSYTDTC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(C1)NCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


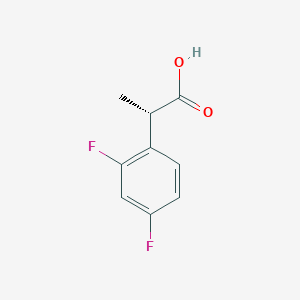
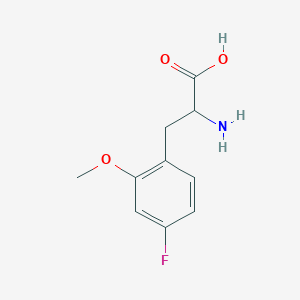
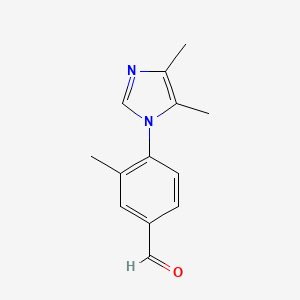
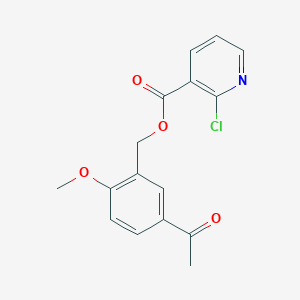
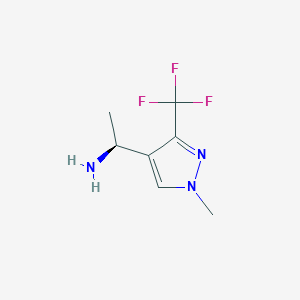
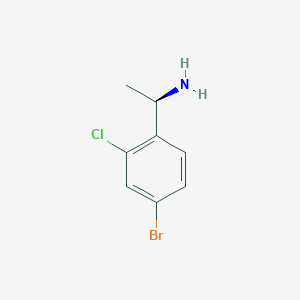
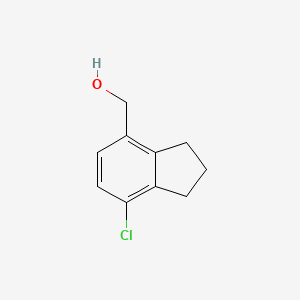
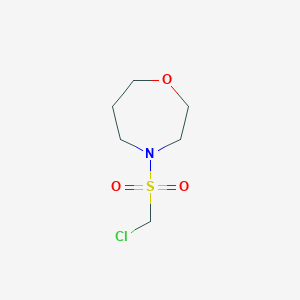
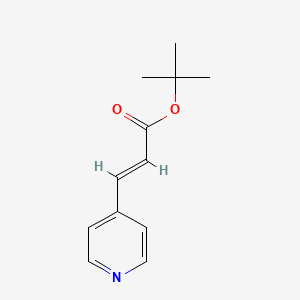
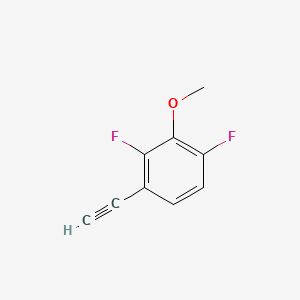
![N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B13558057.png)
![1-[3-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B13558060.png)
